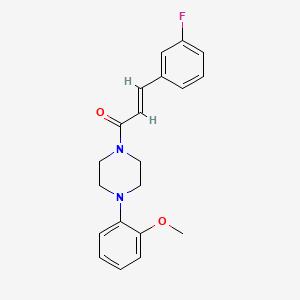

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-25-19-8-3-2-7-18(19)22-11-13-23(14-12-22)20(24)10-9-16-5-4-6-17(21)15-16/h2-10,15H,11-14H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSXBDYADXMRBZ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Piperazine Intermediate: The initial step involves the preparation of 1-(2-methoxyphenyl)piperazine through the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

Synthesis of the Propenone Moiety: The next step involves the synthesis of the propenone moiety by reacting 3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form (E)-3-(3-fluorophenyl)prop-2-en-1-one.

Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the propenone moiety under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Antipsychotic and Neuropharmacological Effects

Research indicates that compounds similar to (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one exhibit significant activity at dopamine receptors, particularly D2 and D3 receptors. These receptors are crucial targets in the treatment of schizophrenia and other neuropsychiatric disorders. Studies have shown that modifications to the piperazine structure can enhance receptor selectivity and affinity, which is critical for developing effective antipsychotic medications .

Anticancer Properties

There is emerging evidence that compounds containing similar structural motifs have anticancer properties. The incorporation of piperazine derivatives has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. This suggests that this compound may possess similar anticancer activity, warranting further investigation into its mechanisms of action against specific cancer types .

Case Study 1: Dopamine Receptor Interaction

A study investigating the interaction of various piperazine derivatives with dopamine receptors found that modifications similar to those present in this compound significantly influenced receptor binding affinity. The results indicated that compounds with fluorinated phenyl groups demonstrated enhanced selectivity for D2 over D3 receptors, which is desirable for reducing side effects associated with antipsychotic treatments .

Case Study 2: Anticancer Activity

In vitro studies on compounds structurally related to this compound revealed potent cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways. This highlights the compound's potential as a lead structure for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the aryl and piperazine groups significantly influence melting points, solubility, and crystallinity. Key analogs include:

Key Observations :

Electronic and Nonlinear Optical (NLO) Properties

Chalcone derivatives are studied for NLO applications. Comparisons include:

- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Asiri et al.): Strong NLO response due to the electron-donating dimethylamino group .

- However, the meta-fluoro substitution may reduce conjugation efficiency compared to para-substituted analogs .

Biological Activity

The compound (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative belonging to the class of piperazine-based compounds. Its biological activity has garnered interest due to its potential applications in pharmacology, particularly in antimicrobial and anti-proliferative contexts. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a piperazine ring, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its pharmacological profile by influencing lipophilicity and receptor interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Notably, studies have shown that modifications in the aromatic substituents can lead to enhanced activity against various bacterial strains.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate | |

| Bacillus subtilis | High |

The compound was found to exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , with higher efficacy noted against Bacillus subtilis . The presence of the methoxy group at the para position of the phenyl ring appears to contribute positively to its antibacterial properties .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. Its structural characteristics suggest potential interactions with cellular pathways involved in proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Mia PaCa-2 | 15 | Cell cycle arrest |

| PANC-1 | 20 | Apoptosis induction |

| RKO | 18 | Inhibition of proliferation |

In studies, the compound demonstrated an IC50 value of 15 µM against the Mia PaCa-2 pancreatic cancer cell line, indicating potent anti-cancer activity. The mechanism appears to involve cell cycle arrest and apoptosis induction, which are critical pathways for cancer treatment .

Study 1: Antimicrobial Evaluation

In a comparative study on various piperazine derivatives, this compound was evaluated alongside other analogs. The results indicated that while it did not outperform the most potent derivatives, it showed promising activity that warrants further investigation.

Study 2: Cancer Cell Line Testing

A detailed evaluation involving multiple cancer cell lines revealed that the compound effectively inhibited cell growth in a dose-dependent manner. The findings suggest that structural modifications can significantly impact biological activity and should be explored for developing more effective therapeutic agents.

Q & A

Basic Research Question

- NMR : and NMR confirm stereochemistry (e.g., for E-configuration) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water) quantify purity (>98%) and detect isomers .

- IR spectroscopy : Stretching frequencies (C=O ~1680 cm⁻¹, C=C ~1600 cm⁻¹) validate functional groups .

What mechanistic pathways underlie the compound’s reported antitumor activity?

Advanced Research Question

Proposed mechanisms include:

- NF-κB inhibition : Blocks phosphorylation of IκBα, reducing nuclear translocation (Western blot validation) .

- Apoptosis induction : Upregulates Fas/CD95 via caspase-3 activation (flow cytometry) .

- ROS modulation : Activates Nrf2/ARE pathways, detected via luciferase reporter assays .

How can computational methods predict conformational stability under physiological conditions?

Advanced Research Question

- MD simulations : AMBER or GROMACS simulate aqueous solvation (TIP3P model) to assess piperazine ring flexibility (RMSD < 1.5 Å over 100 ns) .

- QM/MM calculations : Hybrid models evaluate protonation states at physiological pH (e.g., piperazine N-H at pH 7.4) .

- Solvent-accessible surface area (SASA) : Predicts aggregation propensity, with SASA < 500 Ų indicating high membrane permeability .

What strategies improve solubility and bioavailability for in vivo studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.